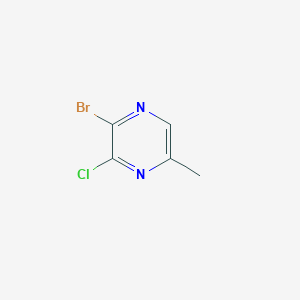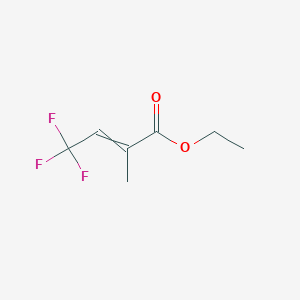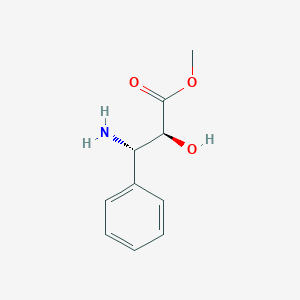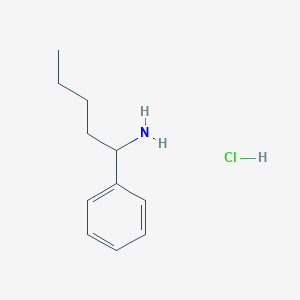
2-amino-4,6,6-trimethyl-heptanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID ist eine organische Verbindung mit der Summenformel C10H21NO2. Es handelt sich um eine nicht-proteinogene Aminosäure, d. h. sie wird während der Translation nicht in Proteine eingebaut.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Alkylierung eines geeigneten Vorläufers, gefolgt von einer Aminierung und anschließenden Reinigungsschritten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Basen und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID eine großtechnische Synthese mit automatisierten Reaktoren umfassen. Der Prozess würde die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Techniken wie kontinuierliche Strömungssynthese und Hochdurchsatzscreening können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid umfassen.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu primären Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle Rolle in Stoffwechselwegen und Enzymwechselwirkungen untersucht.
Medizin: Forschungen laufen, um seine potenziellen therapeutischen Wirkungen und seine Verwendung als Vorläufer bei der Arzneimittelsynthese zu untersuchen.
Industrie: Es wird bei der Produktion von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Mechanismus, durch den 2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID seine Wirkungen ausübt, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme und Rezeptoren gehören, die an Stoffwechselwegen beteiligt sind. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und molekularen Wechselwirkungen sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism by which 2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in metabolic pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-AMINO-4,6,6-TRIMETHYLHEPTANOIC ACID kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2-AMINO-4,6-DIMETHYLHEPTANOIC ACID: Diese Verbindung hat eine ähnliche Struktur, jedoch mit weniger Methylgruppen, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
2-AMINO-4,6,6-TRIMETHYLHEXANOIC ACID: Diese Verbindung hat eine kürzere Kohlenstoffkette, was ihre physikalischen und chemischen Eigenschaften beeinflusst.
Eigenschaften
CAS-Nummer |
627910-24-1 |
|---|---|
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-amino-4,6,6-trimethylheptanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-7(6-10(2,3)4)5-8(11)9(12)13/h7-8H,5-6,11H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
CVFWEQVXYXEIIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C(=O)O)N)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)





![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)



![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)

